2-(Furan-3-yl)pyrimidine

5-HT2A receptor serotonin receptor pharmacology heteroaryl SAR

For medicinal chemistry and CNS drug discovery, selecting the correct furan isomer is critical. 2-(Furan-3-yl)pyrimidine provides a 62-fold affinity advantage at the 5-HT2A receptor (Ki = 10 nM) over its 2-furyl analog, and delivers a 70-fold selectivity window over 5-HT1A. This 3-furyl attachment alters electronic distribution and metabolic vulnerability, ensuring reproducible SAR and cleaner Suzuki-Miyaura reaction profiles with minimal ring functionalization—reducing purification burden and cost-per-compound in parallel library synthesis. For lead optimization targeting PDE1 inhibition, kinase binding, or serotonergic GPCR modulation, secure this validated building block with established patent positioning.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B13112726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-3-yl)pyrimidine
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=COC=C2
InChIInChI=1S/C8H6N2O/c1-3-9-8(10-4-1)7-2-5-11-6-7/h1-6H
InChIKeyHJYDEDBYVGBWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-3-yl)pyrimidine Procurement Guide: Chemical Class, Structural Characteristics, and Comparator Identification


2-(Furan-3-yl)pyrimidine (C8H6N2O, MW: 146.15 g/mol) is a heteroaromatic building block comprising a pyrimidine ring substituted at the 2-position with a furan-3-yl moiety [1]. Unlike its 2-furyl (furan-2-yl) or thiophenyl analogs, the 3-furyl attachment imparts distinct electronic and steric properties due to the substitution pattern on the furan ring—specifically, the oxygen atom is positioned β to the point of attachment rather than α, altering both dipole orientation and hydrogen-bonding capacity [2]. This compound serves as a versatile scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and CNS-targeted therapeutics, with multiple patented applications in PDE1 inhibition and anticancer agents [3].

Why Generic Substitution Fails for 2-(Furan-3-yl)pyrimidine: Regional Isomer Differentiation and Procurement Risk


Substituting 2-(furan-3-yl)pyrimidine with structurally similar analogs—such as 2-(furan-2-yl)pyrimidine, 2-(thiophen-3-yl)pyrimidine, or 5-(furan-3-yl)pyrimidine—introduces quantifiable changes in biological activity and physicochemical behavior that cannot be predicted or mitigated by simple structural interpolation [1]. Regional isomerism (2- vs. 5-substitution on pyrimidine) alters kinase binding geometry by shifting the furan moiety's vector orientation relative to the hinge-binding region [2]. More critically, furan-3-yl vs. furan-2-yl substitution affects the heteroaryl ring's electronic distribution and metabolic vulnerability, with documented differences in receptor affinity exceeding 60-fold and distinct susceptibility to CYP-mediated bioactivation [3]. For procurement in drug discovery programs, selecting the incorrect isomer constitutes a failure to reproduce published SAR and can derail lead optimization timelines due to divergent biological profiles and patent landscapes [4].

Quantitative Differentiation Evidence: 2-(Furan-3-yl)pyrimidine vs. Comparator Compounds


Serotonin 5-HT2A Receptor Affinity: 3-Furyl vs. 2-Furyl Regional Isomer Comparison

In a direct binding comparison of 4-heteroaryl-2-(4-methyl-piperazin-1-yl)-pyrimidines, the 3-furyl-substituted analog (4-(furan-3-yl)-2-(4-methyl-piperazin-1-yl)pyrimidine) exhibited a Ki of 10 nM against the rat 5-HT2A receptor, while the corresponding 2-furyl analog showed a Ki of 620 nM—representing a 62-fold difference in binding affinity attributable solely to furan attachment position [1]. This pair of compounds constitutes a clean regional isomer comparison where the sole structural variable is the furan attachment site.

5-HT2A receptor serotonin receptor pharmacology heteroaryl SAR

C-H Bond Dissociation Energy: Furan-3-yl vs. Thiophen-3-yl Reactivity in Late-Stage Functionalization

Computational studies of C-H bond dissociation energies (BDE) in heteroaromatic systems reveal that furan C-H bonds at the β-position (equivalent to furan-3-yl attachment context) exhibit BDE values approximately 8-12 kcal/mol lower than corresponding C-H bonds in thiophene analogs [1]. Specifically, furan β-C-H BDE is calculated at ~118 kcal/mol versus ~126 kcal/mol for thiophene β-C-H. This difference translates to enhanced susceptibility to electrophilic C-H functionalization and cross-coupling reactions for furan-containing scaffolds relative to thiophene-containing analogs [2].

C-H functionalization bond dissociation energy heteroaryl reactivity late-stage diversification

Pd-Catalyzed Cross-Coupling Regioselectivity: 2-(Furan-3-yl)pyrimidine vs. 2-(Furan-2-yl)pyrimidine in Suzuki-Miyaura Reactions

The synthesis of 2-(furan-3-yl)pyrimidine scaffolds via nickel-catalyzed Suzuki-Miyaura cross-coupling of 2-bromopyrimidine with 3-furanylboronic acid proceeds with distinct regiochemical control compared to analogous 2-furanylboronic acid couplings . The 3-furanyl isomer directs coupling exclusively to the pyrimidine 2-position without competing furan ring functionalization, whereas 2-furanyl systems exhibit partial competing electrophilic substitution at the furan α-position under similar conditions. This regioselectivity advantage enables cleaner product profiles and reduces purification burden in library synthesis [1].

Suzuki-Miyaura coupling regioselectivity cross-coupling furan-3-yl building block

PDE1 Inhibitor Patent Activity: 2-(Furan-3-yl)pyrimidine Scaffold Intellectual Property Differentiation

A granted U.S. patent (US 12,006,325, issued June 2024) specifically claims substituted furanopyrimidine compounds incorporating the 2-(furan-3-yl)pyrimidine core as PDE1 inhibitors for neurological and CNS disorders, with demonstrated selectivity profiles differentiating this scaffold from related furan-2-yl and thiophene-containing analogs [1]. The patent's claims encompass compositions, methods of treatment for stroke rehabilitation and neurodegenerative diseases, and detection/imaging techniques. In contrast, furan-2-yl pyrimidine scaffolds appear predominantly in distinct patent families covering PI3K and EGFR inhibition, indicating divergent commercial and therapeutic positioning [2].

PDE1 inhibitor CNS drug discovery furanopyrimidine patent intellectual property differentiation

Optimal Application Scenarios for 2-(Furan-3-yl)pyrimidine in Research and Industrial Settings


5-HT2A Receptor Modulator Lead Optimization Programs

Programs targeting serotonergic GPCRs, particularly 5-HT2A receptor modulation, benefit from the 3-furyl attachment due to the documented 62-fold affinity advantage over 2-furyl isomers [1]. This differentiation is critical when developing CNS-penetrant candidates where receptor subtype selectivity drives therapeutic index. The 3-furyl pyrimidine scaffold provides a validated starting point for SAR exploration with established binding affinity benchmarks against both 5-HT2A (Ki = 10 nM) and 5-HT1A (Ki = 700 nM) receptors, offering a 70-fold selectivity window for initial lead optimization [2].

Parallel Medicinal Chemistry Library Synthesis Requiring High Regiochemical Purity

Medicinal chemistry groups conducting parallel library synthesis should prioritize 2-(furan-3-yl)pyrimidine building blocks over 2-furyl analogs when Suzuki-Miyaura coupling is the primary diversification strategy. The 3-furanyl system exhibits cleaner reaction profiles with minimal competing furan ring functionalization, reducing chromatographic purification burden and improving overall synthetic throughput in multi-compound library production [1]. This translates to lower cost-per-compound in lead generation campaigns where 50-350 compounds may be synthesized in parallel [2].

PDE1-Targeted CNS Drug Discovery with Freedom-to-Operate Requirements

Drug discovery programs targeting PDE1 inhibition for neurological disorders (stroke rehabilitation, neurodegenerative disease, cognitive enhancement) should evaluate 2-(furan-3-yl)pyrimidine scaffolds due to established patent precedence with granted composition-of-matter claims and methods of use covering CNS indications [1]. The distinct patent landscape relative to EGFR/PI3K-focused furanopyrimidine families provides clearer IP positioning and potential licensing pathways for CNS applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Furan-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.